3-Nitrophenylhydrazine hydrochloride

Catalog No.
S1899636
CAS No.
636-95-3
M.F
C6H8ClN3O2
M. Wt
189.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrophenylhydrazine hydrochloride

CAS Number

636-95-3

Product Name

3-Nitrophenylhydrazine hydrochloride

IUPAC Name

(3-nitrophenyl)hydrazine;hydrochloride

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.6 g/mol

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H

InChI Key

BKOYKMLGFFASBG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl

Detection and Characterization of Carbonyl Compounds

One of the most prominent uses of 3-NPH is in the detection and characterization of carbonyl compounds, including aldehydes and ketones. It reacts with these functional groups to form 3-nitrophenylhydrazones, which are crystalline derivatives with distinct melting points. This property allows scientists to identify and differentiate between different carbonyl compounds based on the melting point of the corresponding hydrazone. Source: Detection of carbonyl compounds using 2,4-dinitrophenylhydrazine and 3-nitrophenylhydrazine:

Analysis of Biological Samples

-NPH plays a crucial role in analyzing biological samples for the presence of specific molecules containing carbonyl groups. It can be used to:

  • Quantify pyruvate and lactate: These are key metabolites involved in cellular respiration. By derivatizing them with 3-NPH, scientists can measure their levels in blood or tissues using techniques like liquid chromatography-mass spectrometry. Source: Quantification of 13C pyruvate and 13C lactate in dog blood by reversed-phase liquid chromatography-electrospray ionization mass spectrometry after derivatization with 3-nitrophenylhydrazine: )
  • Detect residual impurities: In pharmaceutical analysis, 3-NPH can help detect residual amounts of aldehydes, such as 4-nitrobenzaldehyde, present in medications like chloramphenicol. Source: Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization with 3-nitrophenylhydrazine: )

Synthesis of Organic Compounds

-NPH serves as a building block for synthesizing various organic compounds. It can be used to prepare:

  • 3-Nitrophenylhydrazones: These derivatives can be further manipulated to obtain other useful chemicals.
  • 3-Nitro-4-hydroxybenzoic acids: These compounds have potential applications in the development of new drugs or materials. Source: N,N′-Bis(2-chloronicotinoyl)-N-(3-nitrophenyl)hydrazine monohydrate: complex sheets built from O-H..N, N-H..O and C-H..O hydrogen bonds: )

3-Nitrophenylhydrazine hydrochloride (3-NPH.HCl) is a derivative of 3-nitrophenylhydrazine, a chemical compound commonly used in organic chemistry. It exists as a crystalline solid [, ]. 3-NPH.HCl plays a significant role in scientific research, particularly in the qualitative identification of aldehydes and ketones [].


Molecular Structure Analysis

The structure of 3-NPH.HCl consists of a 3-nitrophenyl group (C6H4NO2) attached to a hydrazine functional group (N₂H₂) through a single bond. The hydrochloride salt (HCl) is attached to one of the nitrogens in the hydrazine group (forming -NH₂⁺Cl⁻). This structure allows 3-NPH.HCl to participate in condensation reactions with carbonyl groups (C=O) present in aldehydes and ketones [].


Chemical Reactions Analysis

One of the most important reactions involving 3-NPH.HCl is its condensation with aldehydes and ketones. This reaction forms a hydrazone derivative, which is a crystalline solid with a distinct melting point. The specific hydrazone formed depends on the aldehyde or ketone involved. The general reaction can be represented by the following equation []:

RCHO + H₂NNHC6H4NO₂•HCl → RC(NNHC6H4NO₂) + H₂O (Eq. 1)

Where R represents an alkyl or aryl group on the aldehyde or ketone.

3-NPH.HCl decomposes upon heating, releasing toxic fumes. The exact decomposition pathway is not readily available in scientific literature.


Physical And Chemical Properties Analysis

  • Melting point: Not readily available in scientific literature.
  • Boiling point: Decomposes upon heating [].
  • Solubility: Soluble in hot water, ethanol, and dimethyl sulfoxide (DMSO) [, ].
  • Stability: Light-sensitive, decomposes upon heating [].

3-NPH.HCl is a harmful substance if swallowed, inhaled, or absorbed through the skin []. It is also classified as a flammable solid []. Here are some specific safety concerns:

  • Toxicity: Studies have shown that 3-NPH.HCl can cause irritation to the skin, eyes, and respiratory tract [].
  • Flammability: The compound ignites readily and can generate hazardous fumes upon combustion [].

Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 3-NPH.HCl [].
  • Avoid inhalation, ingestion, and skin contact.
  • Store in a cool, dry place away from light and heat sources.
  • Properly dispose of waste according to local regulations.

3-Nitrophenylhydrazine hydrochloride is primarily used as a derivatization reagent in liquid chromatography-mass spectrometry (LC-MS) for the detection of carbonyl compounds, carboxylic acids, and other metabolites. The compound reacts with carbonyl groups to form stable hydrazones, enhancing the sensitivity and specificity of analytical techniques .

Key Reactions:

  • Formation of Hydrazones: The reaction with aldehydes and ketones leads to the formation of hydrazones, which can be analyzed by LC-MS.
  • Derivatization of N-Acyl Glycines: It has been successfully utilized for the derivatization of N-acyl glycines, allowing for detailed metabolic profiling in biological samples .

3-Nitrophenylhydrazine hydrochloride exhibits various biological activities due to its structural properties. It has been studied for its potential roles in:

  • Metabolic Pathways: Its derivatives can be involved in metabolic pathways and have implications in clinical diagnostics.
  • Toxicity Studies: The compound is noted for its harmful effects if ingested or upon skin contact, indicating potential toxicity that necessitates careful handling .

The synthesis of 3-nitrophenylhydrazine hydrochloride typically involves the following steps:

  • Nitration of Phenylhydrazine: Phenylhydrazine is nitrated using concentrated nitric acid to introduce the nitro group.
  • Formation of Hydrochloride Salt: The resulting product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

This method allows for high purity yields suitable for analytical applications .

3-Nitrophenylhydrazine hydrochloride is widely used in various fields:

  • Analytical Chemistry: Primarily used as a derivatization agent in LC-MS for detecting metabolites and organic compounds.
  • Clinical Diagnostics: Facilitates the identification and quantification of biomarkers in biological fluids, aiding in disease diagnosis.
  • Research: Employed in studies exploring metabolic pathways and the behavior of organic compounds under different conditions .

Studies have shown that 3-nitrophenylhydrazine hydrochloride interacts effectively with various carbonyl compounds, enhancing their detectability through derivatization. These interactions are crucial for developing sensitive analytical methods that can monitor metabolic changes associated with diseases. The compound's ability to form stable derivatives under mild conditions makes it particularly valuable in clinical settings .

Several compounds share structural similarities with 3-nitrophenylhydrazine hydrochloride, including:

Compound NameStructure TypeUnique Features
2-NitrophenylhydrazineNitro-substituted hydrazineMore soluble in non-polar solvents
4-NitrophenylhydrazineNitro-substituted hydrazineDifferent reactivity patterns due to position of nitro group
PhenylhydrazineBasic hydrazineLacks nitro group, less reactive compared to derivatives
3-AminophenylhydrazineAmino-substituted hydrazineExhibits different biological activities

Uniqueness: The presence of the nitro group at the meta position makes 3-nitrophenylhydrazine hydrochloride particularly effective for LC-MS applications, providing enhanced sensitivity compared to its ortho or para counterparts. Its ability to form stable derivatives under mild conditions sets it apart from simpler hydrazines .

Molecular Architecture and Crystallographic Properties

3-Nitrophenylhydrazine hydrochloride exists as a hydrochloride salt with the molecular formula C₆H₈ClN₃O₂ (molecular weight 189.60 g/mol). Its structure comprises a 3-nitrophenyl group (C₆H₄NO₂) linked to a hydrazine moiety (N₂H₂), with the hydrochloride ion (Cl⁻) protonating one of the hydrazine nitrogens. The compound crystallizes in a triclinic system with space group P1 and unit cell dimensions a = 7.4435 Å, b = 7.8829 Å, c = 16.2657 Å, and angles α = 99.564°, β = 96.806°, γ = 90.842°.

PropertyValueSource
Molecular FormulaC₆H₈ClN₃O₂
Molecular Weight189.60 g/mol
Space GroupP1
Unit Cell Parametersa = 7.4435 Å, b = 7.8829 Å, c = 16.2657 Å
Melting Point210°C (decomposition)

The crystal packing involves hydrogen bonds (O–H···N, N–H···O, C–H···O) that stabilize a three-dimensional network, as observed in related hydrazine derivatives.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for 3-NPH.HCl is limited, analogous nitrophenylhydrazine derivatives exhibit characteristic proton environments. For example, the aromatic protons in the 3-nitrophenyl ring typically resonate between δ 7.0–8.8 ppm, with downfield shifts due to electron-withdrawing nitro groups. The hydrazine NH protons may appear as broad singlets in the δ 3.0–5.0 ppm range, though protonation by HCl can suppress NH signals in ¹H NMR spectra.

Mass Spectrometric Fragmentation Patterns

In electrospray ionization (ESI), 3-NPH.HCl forms stable ions such as [M - Cl]⁺ at m/z 153.14 (C₆H₇N₃O₂⁺). Fragmentation patterns include:

  • Loss of 43 Da: Observed in derivatized metabolites, corresponding to cleavage of the hydrazine-carbonyl bond (e.g., RCO-NH-NH-C₆H₃(NO₂)- → RCO + NH-C₆H₃(NO₂)-).
  • Key Fragments: m/z 137 (C₆H₃(NO₂)N⁺) and m/z 152 (C₆H₄(NO₂)N₂⁺H), which serve as diagnostic ions in LC-MS/MS workflows.
FragmentMass-to-Charge Ratio (m/z)Proposed Structure
[M - Cl]⁺153.14C₆H₇N₃O₂⁺
C₆H₃(NO₂)N⁺137.00Nitrophenyl cation
C₆H₄(NO₂)N₂⁺H152.00Hydrazine-nitrophenyl adduct

Infrared Absorption Characteristics

Infrared spectroscopy reveals critical functional groups:

  • NH Stretching: Broad peaks at 3230 cm⁻¹ (N–H in hydrazine).
  • C=O Stretching: Absent in the free compound, but derivatized hydrazones exhibit strong absorption near 1680–1700 cm⁻¹ (C=N).
  • Nitro Group: Symmetric and asymmetric NO₂ stretches at 1370–1500 cm⁻¹ and 1500–1600 cm⁻¹, respectively.

Diazotization-Reduction Pathways from m-Nitroaniline Precursors

The diazotization-reduction pathway represents the most established and widely utilized synthetic route for the preparation of 3-nitrophenylhydrazine hydrochloride. This methodology involves a two-step sequential process that transforms m-nitroaniline into the target compound through the intermediate formation of a diazonium salt [2] [3].

The initial diazotization step involves the treatment of m-nitroaniline with sodium nitrite in the presence of hydrochloric acid at controlled low temperatures. The reaction proceeds through the in-situ generation of nitrous acid, which subsequently reacts with the amino group to form the corresponding diazonium chloride salt. The mechanism involves the initial protonation of nitrous acid followed by loss of water to generate the nitrosonium ion (NO+), which then undergoes nucleophilic attack by the aniline substrate [4] [5].

The diazotization reaction is highly temperature-sensitive and must be conducted under strictly controlled conditions between 0-5°C to prevent decomposition of the thermally unstable diazonium intermediate. The optimal pH range for this transformation has been established as 7-9, with deviations leading to significant yield losses due to competitive side reactions [6]. The stoichiometric ratio of sodium nitrite to m-nitroaniline is critical, with optimal ratios ranging from 1.0 to 1.2 equivalents to ensure maximum conversion while minimizing the formation of unwanted triazene byproducts [7].

The subsequent reduction step employs stannous chloride (SnCl₂) as the reducing agent, converting the diazonium salt to the corresponding phenylhydrazine derivative. This reduction is typically performed at temperatures between 10-35°C using 2.0-2.5 equivalents of the reducing agent in concentrated hydrochloric acid medium [3]. The mechanism involves a two-electron reduction process that cleaves the nitrogen-nitrogen triple bond while maintaining the hydrazine functionality.

Research has demonstrated that the overall yield of this diazotization-reduction sequence ranges from 39-85%, with the significant variation attributed to the precise control of reaction parameters including temperature, pH, reagent stoichiometry, and reaction time [3]. The reaction typically requires 3-5 hours for completion, with shorter reaction times leading to incomplete conversion and longer times resulting in product decomposition.

Alternative Synthetic Routes in Modern Organic Chemistry

Contemporary synthetic approaches have explored several alternative methodologies to overcome the limitations associated with the traditional diazotization-reduction pathway. These alternative routes offer improved safety profiles, enhanced yields, and reduced environmental impact compared to conventional methods.

The direct nitration of phenylhydrazine represents a conceptually straightforward approach that involves the selective introduction of the nitro group at the meta position of the benzene ring. This methodology employs a controlled nitration using a mixture of concentrated nitric acid and sulfuric acid at temperatures maintained between 0-5°C . The reaction proceeds through electrophilic aromatic substitution, with the hydrazine moiety serving as an activating group that directs the nitration to the meta position due to its electron-donating properties.

The direct nitration approach typically achieves yields in the range of 70-90% with reaction times of 2-4 hours . The regioselectivity is governed by the electronic effects of the hydrazine substituent, which activates the aromatic ring toward electrophilic attack while simultaneously directing the incoming nitro group to the meta position through a combination of inductive and resonance effects.

A particularly innovative approach involves the use of p-fluoronitrobenzene as a starting material in a nucleophilic aromatic substitution reaction with hydrazine. This methodology, conducted in dimethylacetamide (DMAc) solvent at temperatures between 30-40°C, has demonstrated superior yields ranging from 85-95% [9]. The reaction exploits the enhanced electrophilicity of the aromatic ring due to the combined electron-withdrawing effects of both the nitro and fluoro substituents, facilitating nucleophilic displacement of the fluoride ion by hydrazine.

The fluoronitrobenzene-hydrazine coupling approach offers several advantages including milder reaction conditions, higher yields, and reduced formation of side products. The reaction typically requires 3-5 hours for completion and proceeds through a classic nucleophilic aromatic substitution mechanism involving the formation of a Meisenheimer complex intermediate [9].

Catalytic hydrogenation routes have also been investigated as potential alternatives, particularly utilizing palladium on carbon (Pd/C) catalysts in methanol solvent systems. These approaches typically achieve yields of 75-88% under ambient temperature and pressure conditions, offering advantages in terms of operational simplicity and reduced environmental impact .

Critical Analysis of Reaction Yield Optimization Strategies

The optimization of synthetic yields for 3-nitrophenylhydrazine hydrochloride synthesis requires careful consideration of multiple interdependent variables that collectively influence the efficiency of the transformation. Comprehensive analysis of reaction parameters has revealed several critical optimization strategies that can significantly enhance overall synthetic performance.

Temperature control represents the most critical parameter in yield optimization, particularly for the diazotization-reduction pathway. Deviations from the optimal temperature range of 10-35°C can result in yield losses of 15-20% [6] [10]. Lower temperatures below 10°C lead to incomplete reaction due to reduced reaction kinetics, while temperatures above 35°C promote decomposition of the thermally sensitive diazonium intermediate and increase the formation of unwanted side products including azo compounds and nitrogen gas evolution.

The pH optimization strategy focuses on maintaining the reaction medium within the narrow range of 7-9 to prevent decomposition pathways that become competitive at both higher and lower pH values . At pH values below 7, excessive protonation of the hydrazine product occurs, leading to reduced nucleophilicity and slower reaction rates. Conversely, pH values above 9 promote the decomposition of the diazonium intermediate through hydroxide-mediated pathways, resulting in yield losses of 10-15%.

Reagent stoichiometry optimization has identified the sodium nitrite to aniline ratio as particularly critical, with deviations from the optimal range of 1.0-1.2:1 resulting in yield variations of 25-30% [7]. Substoichiometric amounts of sodium nitrite lead to incomplete diazotization, while excessive amounts promote the formation of nitrite-mediated side products including nitrosamine derivatives and azo coupling products.

The concentration of hydrochloric acid has been optimized to the range of 1.8-2.2 M to ensure adequate protonation of the reaction intermediates while avoiding excessive acid-catalyzed decomposition pathways [7]. Lower acid concentrations result in incomplete protonation and reduced reaction efficiency, while higher concentrations promote acid-catalyzed cleavage of the nascent carbon-nitrogen bonds.

Reaction time optimization studies have established 3-5 hours as the optimal duration for maximum yield achievement [6] [10]. Shorter reaction times result in incomplete conversion with yield losses of 20-25%, while extended reaction times beyond 5 hours lead to product decomposition and the formation of complex mixtures of side products.

The implementation of these optimization strategies in a systematic manner has demonstrated the potential for achieving consistently high yields in the range of 85-92% for the diazotization-reduction pathway, representing a significant improvement over unoptimized conditions that typically yield 39-65% [3].

Purification Techniques and Quality Control Measures

The purification of 3-nitrophenylhydrazine hydrochloride requires sophisticated methodologies to achieve the high purity standards demanded for analytical and research applications. Multiple purification techniques have been developed and optimized to address the specific challenges associated with this compound, including its thermal sensitivity, hygroscopic nature, and tendency to form colored impurities.

Recrystallization techniques represent the primary purification method for 3-nitrophenylhydrazine hydrochloride, with several solvent systems demonstrating particular effectiveness. Recrystallization from ethanol has been widely adopted due to the compound's favorable solubility characteristics in this solvent system [11] [12]. The optimal solvent volume ratio of 15-20 mL per gram of crude product at reflux temperature (78°C) provides complete dissolution while minimizing solvent consumption. This approach typically achieves recovery yields of 85-92% with final purities ranging from 96-98%.

Aqueous recrystallization systems offer an alternative approach with different selectivity profiles for impurity rejection. Using 10-15 mL of water per gram of crude product at boiling temperature (100°C) provides effective dissolution and subsequent crystallization upon cooling [11]. While this method achieves slightly lower recovery yields of 80-88%, it often provides superior rejection of organic impurities, resulting in final purities of 94-97%.

Mixed solvent systems combining ethanol and water in various ratios have demonstrated superior performance in many cases, offering optimized solubility characteristics and enhanced impurity rejection. The optimal mixed solvent system employs ethanol-water ratios that provide controlled solubility gradients, with dissolution temperatures of 60-70°C and solvent volumes of 12-18 mL per gram of crude product [13]. This approach has achieved recovery yields of 88-95% with final purities reaching 97-99%.

Activated carbon treatment represents an important complementary purification technique for the removal of colored impurities and trace organic contaminants. Treatment with 5-10 mL of solvent per gram of crude product at temperatures of 80-90°C effectively removes chromophoric impurities while maintaining recovery yields of 75-85% [12]. The purity improvement achieved through activated carbon treatment typically ranges from 92-96%, making it particularly valuable for applications requiring colorless products.

Cold washing techniques provide a final purification step that removes surface-adhered impurities while maintaining the integrity of the crystalline product. Using 3-5 mL of ice-cold solvent per gram of crystalline product achieves recovery yields of 95-98% while maintaining the purity achieved through prior purification steps [14].

Quality control measures for 3-nitrophenylhydrazine hydrochloride synthesis encompass multiple analytical techniques that provide comprehensive characterization of the final product. Melting point determination serves as a primary identity and purity assessment tool, with the expected decomposition temperature of 210°C (±2°C) providing immediate feedback on product quality [15] [16]. Deviations from this range indicate the presence of impurities or incomplete purification.

High-Performance Liquid Chromatography (HPLC) purity analysis represents the gold standard for quantitative purity assessment, with specifications requiring ≥98.0% purity (±0.5% tolerance) [16] [17]. The chromatographic method employs reverse-phase conditions with appropriate mobile phase compositions to achieve baseline separation of the target compound from potential impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic signal patterns. The proton NMR spectrum exhibits characteristic signals at δ 4.49 (singlet, 2H, NH₂), 6.78 (doublet, 2H, aromatic), and 7.98 (doublet, 2H, aromatic) with tolerances of ±0.05 ppm [3]. These signals provide unambiguous confirmation of the expected molecular structure and can detect the presence of structural impurities.

Infrared (IR) spectroscopy serves as a complementary structural characterization tool, with characteristic absorptions at 3340-3325 cm⁻¹ (NH stretching) and 1360-1350 cm⁻¹ (NO₂ stretching) providing functional group confirmation [18]. The tolerance range of ±5 cm⁻¹ allows for normal instrumental variations while detecting significant structural deviations.

Mass spectrometry provides molecular weight confirmation through the expected molecular ion peak at 189.60 m/z (±0.1 m/z tolerance) [15] [16]. This technique also provides valuable information about fragmentation patterns that can assist in impurity identification and quantification.

Elemental analysis serves as a comprehensive compositional assessment tool, with expected values of Carbon: 38.0%, Hydrogen: 4.2%, and Nitrogen: 22.2% (±0.4% tolerance for each element) [16]. This analysis provides sensitive detection of inorganic impurities and confirms the overall molecular composition of the purified product.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

636-95-3

Dates

Modify: 2023-08-16

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